molecular formula C19H22ClFN2 B2491133 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(4-methylbenzyl)ethanamine hydrochloride CAS No. 1351644-62-6

2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(4-methylbenzyl)ethanamine hydrochloride

Cat. No. B2491133
CAS RN: 1351644-62-6
M. Wt: 332.85
InChI Key: YPWQGQHSKOALQV-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that might be studied for their potential biological or chemical applications. These compounds often include a benzylamine group and might be related to indole derivatives, which are known for their presence in a wide variety of natural and synthetic compounds with significant biological activities.

Synthesis Analysis

The synthesis of similar compounds typically involves complex reactions including condensation, acylation, and cyclization steps. For example, derivatives of 5-fluoro-1H-indol-1-yl methyl ketone have been synthesized using nickel ferrite nanoparticles in the presence of various reagents to facilitate the reaction processes (Rao et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds like the one is characterized using spectroscopic techniques such as NMR, IR, and mass spectrometry. These methods help in determining the positions of the functional groups and the overall geometry of the molecule. For instance, benzimidazole derivatives have been characterized to confirm their structures and potential as biological active molecules (Aydın et al., 2017).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The specific reactions depend on the functional groups present in the molecule. For example, N-methylbenzylammonium fluorochromate(VI) on silica gel has been used as a selective and efficient heterogeneous oxidant for the oxidation of alcohols to aldehydes and ketones (Kassaee et al., 2004).

Scientific Research Applications

Photolysis in Photoaffinity Probes

The use of similar compounds in photoaffinity probes has been examined through the photolysis of related diazirines, revealing insights into their potential utility and limitations in obtaining primary sequence data in biological systems. This study sheds light on the intricacies of photoinsertion processes and the subsequent elimination and hydrolysis sequences that can reverse these processes (Platz et al., 1991).

Detection of Mercury

A novel macromolecule, structurally related to the compound of interest, has been developed for the selective optical detection of mercury. The sensor, which includes fluoroionophoric and chromophoric properties, indicates Hg2+ binding through fluorescence quenching and a chromogenic change detectable by the naked eye (Wanichacheva et al., 2009).

Metabolism in Human Hepatocytes

Studies on similar phenethylamines have revealed their extensive metabolism in human hepatocytes, leading to a variety of metabolites through processes like hydroxylation, O-demethylation, and glucuronidation. This research is crucial for understanding the metabolism and elimination properties of these compounds (Kim et al., 2019).

Synthesis of Imidazolidinones

Research on the synthesis of related compounds, such as 2-t-butyl-3,5-dimethylimidazolidin-4-one, provides insights into the methodologies and reagents used in synthesizing complex organic structures. This research contributes to the broader field of organic synthesis and chemical engineering (Graham et al., 2012).

Catalytic Activity in Organic Synthesis

The catalytic activity of nickel ferrite nanoparticles in the synthesis of derivatives structurally related to the compound of interest has been explored. This research highlights the potential of using such catalysts in organic synthesis, particularly in the formation of complex organic molecules (Rao et al., 2019).

properties

IUPAC Name

2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-[(4-methylphenyl)methyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2.ClH/c1-13-3-5-15(6-4-13)12-21-10-9-17-14(2)22-19-8-7-16(20)11-18(17)19;/h3-8,11,21-22H,9-10,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWQGQHSKOALQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCCC2=C(NC3=C2C=C(C=C3)F)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(4-methylbenzyl)ethanamine hydrochloride

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